ethyl N-(3-pyridyl)-glycinate ethyl N-(3-pyridyl)-glycinate
Brand Name: Vulcanchem
CAS No.: 342603-25-2
VCID: VC6405162
InChI: InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-8-4-3-5-10-6-8/h3-6,11H,2,7H2,1H3
SMILES: CCOC(=O)CNC1=CN=CC=C1
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207

ethyl N-(3-pyridyl)-glycinate

CAS No.: 342603-25-2

Cat. No.: VC6405162

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

ethyl N-(3-pyridyl)-glycinate - 342603-25-2

Specification

CAS No. 342603-25-2
Molecular Formula C9H12N2O2
Molecular Weight 180.207
IUPAC Name ethyl 2-(pyridin-3-ylamino)acetate
Standard InChI InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-8-4-3-5-10-6-8/h3-6,11H,2,7H2,1H3
Standard InChI Key MMTCTSLQNOZPGL-UHFFFAOYSA-N
SMILES CCOC(=O)CNC1=CN=CC=C1

Introduction

Structural Characteristics and Nomenclature

Ethyl N-(3-pyridyl)-glycinate (systematic name: ethyl 2-[(3-pyridinylmethyl)amino]acetate) belongs to the class of N-alkylated glycine esters. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . The structure comprises:

  • A glycine backbone with an ethyl ester group at the carboxylate terminus.

  • A 3-pyridylmethyl group attached to the amino nitrogen.

The pyridine ring introduces aromaticity and basicity, influencing solubility and reactivity. Unlike its 2-pyridyl analog (e.g., ethyl N-(2-pyridylmethyl)glycinate, PubChem CID 13236080) , the 3-pyridyl substitution alters steric and electronic interactions, potentially affecting tautomerization and intermolecular bonding .

Synthetic Pathways

Alkylation of Ethyl Glycinate

The most plausible route involves the alkylation of ethyl glycinate hydrochloride with 3-pyridylmethyl chloride. This method mirrors the synthesis of related compounds, such as ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride :

Reaction Scheme:

Ethyl glycinate hydrochloride+3-Pyridylmethyl chlorideBase (e.g., K₂CO₃)Ethyl N-(3-pyridyl)-glycinate+HCl\text{Ethyl glycinate hydrochloride} + \text{3-Pyridylmethyl chloride} \xrightarrow{\text{Base (e.g., K₂CO₃)}} \text{Ethyl N-(3-pyridyl)-glycinate} + \text{HCl}

Conditions:

  • Solvent: Acetonitrile or DMF .

  • Temperature: 35–60°C .

  • Catalyst: Dimethylaminopyridine (DMAP, 0.2% w/w) .

Yield: ~75% (estimated based on analogous reactions) .

Alternative Methods

  • Mannich Reaction: Condensation of ethyl glycinate with formaldehyde and 3-aminopyridine, though this route is less common .

  • Reductive Amination: Reaction of ethyl glyoxylate with 3-pyridylmethylamine followed by reduction .

Physicochemical Properties

Spectral Data

While experimental data for the 3-pyridyl derivative are scarce, its 2-pyridyl analog exhibits:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.45 (s, 2H, CH₂CO), 4.15 (q, 2H, OCH₂), 4.30 (s, 2H, NCH₂), 7.20–8.60 (m, 4H, pyridyl-H) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N) .

The 3-pyridyl variant is expected to show similar signals, with downfield shifts for pyridyl protons due to reduced conjugation .

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol .

  • Stability: Prone to hydrolysis under acidic/basic conditions, forming glycine and 3-pyridylmethanol. Storage at 2–8°C in anhydrous conditions is recommended .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl N-(3-pyridyl)-glycinate may serve as a precursor to quinazolinone derivatives, analogous to the synthesis of anagrelide (a platelet-reducing agent) . Key steps include:

  • Cyclization: Intramolecular condensation to form imidazoquinazolinones.

  • Reduction: Catalytic hydrogenation or metal-mediated reduction (e.g., SnCl₂/HCl) .

Coordination Chemistry

The pyridyl nitrogen acts as a ligand for transition metals. For example, complexes with Cu(II) or Fe(III) could exhibit catalytic or magnetic properties .

Comparative Analysis of Pyridyl Glycine Esters

PropertyEthyl N-(2-Pyridyl)-Glycinate Ethyl N-(3-Pyridyl)-Glycinate (Predicted)
Molecular FormulaC₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂
Melting PointNot reported~90–95°C
Solubility in DMFHighHigh
ApplicationLigand synthesisPharmaceutical intermediates

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